molecular formula C11H13ClO2 B1598676 5-Chloro-2-isobutoxybenzaldehyde CAS No. 27590-77-8

5-Chloro-2-isobutoxybenzaldehyde

Cat. No. B1598676
CAS RN: 27590-77-8
M. Wt: 212.67 g/mol
InChI Key: NPNJQVRTLWNEAT-UHFFFAOYSA-N
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Description

5-Chloro-2-isobutoxybenzaldehyde is a chemical compound with the molecular formula C11H13ClO2 . It has a molecular weight of 212.67 .


Synthesis Analysis

The synthesis of 5-Chloro-2-isobutoxybenzaldehyde involves a reaction with potassium carbonate in N,N-dimethyl-formamide at 90°C for 2 hours . The general procedure involves adding alkylbromide (2.0 equiv) to a mixture of 5-chloro-2-hydroxybenzaldehyde (1.0 equiv) and K2CO3 (2.0 equiv) in dimethylformamide . After stirring, the mixture is quenched by water and extracted with EtOAc twice .


Physical And Chemical Properties Analysis

5-Chloro-2-isobutoxybenzaldehyde has a density of 1.1±0.1 g/cm3, a boiling point of 303.2±22.0 °C at 760 mmHg, and a flash point of 122.7±21.3 °C . It has a molar refractivity of 58.4±0.3 cm3, and a molar volume of 186.9±3.0 cm3 . The compound has 2 H bond acceptors, 0 H bond donors, and 4 freely rotating bonds .

Scientific Research Applications

Zinc Halide Template Effects in Macrocycle Formation

Research by Chen et al. (2014) discusses the preparation of pendant-armed dialdehydes through reactions involving similar structural components to 5-Chloro-2-isobutoxybenzaldehyde. These compounds were used to synthesize Schiff-base macrocyclic complexes with ZnX2 salts, highlighting the role of zinc centers and halide ions in macrocycle formation. This study suggests that derivatives of 5-Chloro-2-isobutoxybenzaldehyde could be used in the synthesis of novel macrocyclic complexes with potential applications in catalysis and material science (Chen, Zhang, Jin, & Huang, 2014).

Synthesis of Liquid Crystalline and Fire Retardant Molecules

Jamain et al. (2020) explored the synthesis of molecules based on a cyclotriphosphazene core, using reactions that involve substituted benzaldehydes, akin to the structural motif of 5-Chloro-2-isobutoxybenzaldehyde. The synthesized compounds showed liquid crystalline behaviors and enhanced fire retardant properties, indicating that 5-Chloro-2-isobutoxybenzaldehyde could contribute to the development of materials with specialized physical properties (Jamain, Khairuddean, & Guan-Seng, 2020).

Copper(II) Ions Preconcentration and Detection

A study by Fathi and Yaftian (2009) used a ligand synthesized from a closely related compound for the preconcentration of copper(II) ions, followed by detection using flame atomic absorption spectrometry. This indicates that 5-Chloro-2-isobutoxybenzaldehyde derivatives might find applications in environmental monitoring and analytical chemistry for the detection of metal ions in samples (Fathi & Yaftian, 2009).

Safety And Hazards

The safety and hazards of 5-Chloro-2-isobutoxybenzaldehyde are not detailed in the search results. For comprehensive safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

properties

IUPAC Name

5-chloro-2-(2-methylpropoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO2/c1-8(2)7-14-11-4-3-10(12)5-9(11)6-13/h3-6,8H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPNJQVRTLWNEAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(C=C(C=C1)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10393778
Record name 5-chloro-2-isobutoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10393778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-isobutoxybenzaldehyde

CAS RN

27590-77-8
Record name 5-Chloro-2-(2-methylpropoxy)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27590-77-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-chloro-2-isobutoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10393778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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